4-Bromo-1-(2,2,2-trifluoroethyl)indolin-2-one
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Overview
Description
4-Bromo-1-(2,2,2-trifluoroethyl)indolin-2-one is a chemical compound with the molecular formula C10H7BrF3NO and a molecular weight of 294.07 g/mol It is a derivative of indolin-2-one, featuring a bromine atom at the 4-position and a trifluoroethyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2,2,2-trifluoroethyl)indolin-2-one typically involves the bromination of indolin-2-one followed by the introduction of the trifluoroethyl group. One common method involves the reaction of indolin-2-one with bromine in the presence of a suitable solvent to yield 4-bromoindolin-2-one. This intermediate is then reacted with 2,2,2-trifluoroethyl iodide under basic conditions to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2,2,2-trifluoroethyl)indolin-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The indolin-2-one core can be oxidized or reduced under appropriate conditions.
Addition Reactions: The trifluoroethyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indolin-2-one derivatives, while oxidation and reduction reactions can modify the oxidation state of the indolin-2-one core .
Scientific Research Applications
4-Bromo-1-(2,2,2-trifluoroethyl)indolin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(2,2,2-trifluoroethyl)indolin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromoindolin-2-one: Lacks the trifluoroethyl group, which may affect its biological activity and chemical reactivity.
1-(2,2,2-Trifluoroethyl)indolin-2-one: Lacks the bromine atom, which may influence its reactivity in substitution reactions.
Indolin-2-one: The parent compound, which lacks both the bromine and trifluoroethyl groups, serving as a versatile scaffold for various derivatives.
Uniqueness
4-Bromo-1-(2,2,2-trifluoroethyl)indolin-2-one is unique due to the presence of both the bromine atom and the trifluoroethyl group. These functional groups confer distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C10H7BrF3NO |
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Molecular Weight |
294.07 g/mol |
IUPAC Name |
4-bromo-1-(2,2,2-trifluoroethyl)-3H-indol-2-one |
InChI |
InChI=1S/C10H7BrF3NO/c11-7-2-1-3-8-6(7)4-9(16)15(8)5-10(12,13)14/h1-3H,4-5H2 |
InChI Key |
ZQPAOBUPHLVUPD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2Br)N(C1=O)CC(F)(F)F |
Origin of Product |
United States |
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